2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)-
Description
The compound 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- is a chiral oxazolidinone derivative with a stereochemically defined (4S) configuration. Its structure features a 3-(1-oxo-6-heptenyl) side chain and a 4-(phenylmethyl) substituent, making it a versatile intermediate in stereoselective organic synthesis. The compound’s synthetic utility is highlighted by its role as a chiral auxiliary in the preparation of complex molecules, such as oxysterols (e.g., 27-hydroxycholesterol derivatives) .
Properties
IUPAC Name |
(4S)-4-benzyl-3-hept-6-enoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h2,5-7,9-10,15H,1,3-4,8,11-13H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGPYHXSKTMLZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446972 | |
| Record name | 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204711-93-3 | |
| Record name | 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- typically involves the reaction of an appropriate oxazolidinone precursor with a heptenyl ketone and a phenylmethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by the addition of the heptenyl ketone and phenylmethyl halide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the phenylmethyl position .
Scientific Research Applications
2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Key Features :
- Chirality : The (4S) configuration ensures precise stereochemical control in asymmetric syntheses.
- Functional Groups : The α,β-unsaturated ketone (1-oxo-6-heptenyl) enables further functionalization via cross-metathesis or conjugate additions.
- Applications : Primarily used in pharmaceutical and biochemical research for constructing stereochemically complex side chains .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related oxazolidinone derivatives, emphasizing their substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Effects :
- Target Compound : The 6-heptenyl group provides a flexible alkenyl chain for cross-metathesis, enabling modular side-chain elongation . The phenylmethyl group enhances steric bulk, aiding in stereochemical control.
- Dioxopentyl Derivative (101712-01-0) : The 1,3-dioxopentyl group increases polarity and chelation capacity, making it suitable for metal-mediated reactions .
- Ezetimibe Intermediate (852148-49-3) : The fluorophenyl and hydroxy groups enhance metabolic stability and receptor binding affinity, critical for pharmaceutical activity .
Thermodynamic Properties :
- Compounds with larger substituents (e.g., ezetimibe intermediate, MW 371.41) exhibit higher melting points and lower solubility in non-polar solvents compared to the target compound .
- The dioxopentyl derivative’s polar groups likely increase its hygroscopicity, necessitating stringent storage conditions .
Biological Activity
The compound 2-Oxazolidinone, 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-, (4S)- is part of a class of oxazolidinones known for their diverse biological activities, particularly in the field of antimicrobial agents. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Antimicrobial Properties
Oxazolidinones, including the compound , have been primarily recognized for their antibacterial properties. They act by inhibiting protein synthesis in bacteria, targeting the 50S ribosomal subunit. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.
- Linezolid and Tedizolid are two well-known oxazolidinones that have been successfully marketed as antibiotics. They exemplify the potential of this class to combat resistant bacterial strains .
Other Biological Activities
Recent studies have highlighted that oxazolidinones exhibit a range of biological activities beyond antibacterial effects:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.
- Antitumor : Certain compounds within this class have demonstrated cytotoxic effects against cancer cell lines.
- Anticoagulant and antiviral : Emerging research indicates potential applications in these areas as well .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones is significantly influenced by their molecular structure. Modifications to the oxazolidinone core and side chains can enhance efficacy and reduce resistance development.
Key Structural Features
- The oxazolidinone ring is crucial for antibacterial activity.
- Substituents at positions 3 and 4 (like the heptenyl and phenylmethyl groups in this compound) can affect pharmacokinetics and potency.
Research has shown that variations in these substituents can lead to significant differences in biological activity .
Study 1: Antibacterial Efficacy
A study investigating a series of oxazolidinone derivatives found that modifications to the C5 side chain improved activity against multi-resistant strains of Staphylococcus aureus. The compound under review demonstrated enhanced binding affinity to the ribosomal target compared to traditional antibiotics .
Study 2: Antitumor Activity
In vitro tests on cancer cell lines indicated that certain oxazolidinone derivatives could induce apoptosis. The mechanism involved disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production. This suggests a potential role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Efficacy | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Linezolid | High | Inhibits protein synthesis |
| Antitumor | Oxazolidinone Derivative | Moderate | Induces apoptosis via ROS generation |
| Anti-inflammatory | Selected Derivative | Variable | Modulates inflammatory pathways |
| Anticoagulant | Novel Variants | Promising | Inhibition of platelet aggregation |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| C5 Side Chain Alteration | Increased potency against resistant strains |
| Aromatic Substituent | Enhanced bioavailability and reduced toxicity |
Q & A
Q. What are the key synthetic routes for preparing 3-(1-oxo-6-heptenyl)-4-(phenylmethyl)-2-oxazolidinone with (4S) stereochemistry?
The synthesis typically involves multi-step reactions, including:
- Acylation and alkylation : Reacting oxazolidinone precursors with activated carbonyl or alkene-containing reagents. For example, describes palladium-catalyzed coupling and purification via column chromatography (silica gel) to isolate intermediates in high yields (e.g., 92% for a related ketenimine precursor).
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts ensure the (4S) configuration. highlights the use of fluorinated chiral auxiliaries to direct stereochemistry, validated by X-ray crystallography .
Q. How is the compound characterized spectroscopically?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For instance, reports δ 1.75–1.82 ppm (pentet, 2H) for aliphatic protons and δ 7.07–7.32 ppm (aromatic protons) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., CHNO with MW 289.331 in ) .
- IR spectroscopy : Carbonyl stretches (e.g., 1700–1750 cm) confirm the oxazolidinone ring and ketone groups .
Advanced Research Questions
Q. How can enantiomeric purity be validated during synthesis?
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
- X-ray crystallography : provides a structural report for a fluorinated oxazolidinone derivative, confirming absolute configuration via crystallographic data (C18H14F13NO2) .
- Optical rotation : Comparisons with literature values (e.g., reports specific rotation data for (4S)-configured oxazolidinones) .
Q. What strategies resolve conflicting spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals and assigns connectivity. uses H-C correlation to resolve complex splitting in alkenyl or aromatic regions .
- Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrations for comparison with experimental data.
Q. How do substituents influence the compound’s reactivity in asymmetric catalysis?
- Steric effects : The 4-(phenylmethyl) group creates a chiral environment, enhancing stereoselectivity in reactions (e.g., ’s fluorinated auxiliary improves selectivity in Diels-Alder reactions) .
- Electronic effects : The 3-(1-oxo-6-heptenyl) moiety’s electron-withdrawing nature activates the oxazolidinone ring for nucleophilic attacks, as seen in ’s Sigma-2 ligand synthesis .
Q. What computational tools predict conformational stability or binding interactions?
- Molecular dynamics (MD) simulations : Model solvent interactions or protein-ligand binding (e.g., for Sigma-2 receptor studies in ).
- Docking studies : Use software like AutoDock Vina to predict affinity for biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
